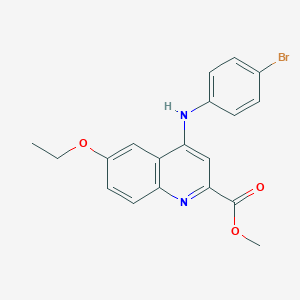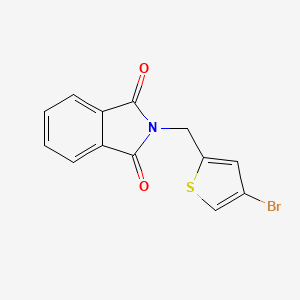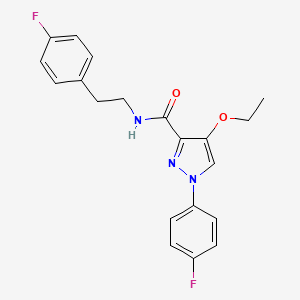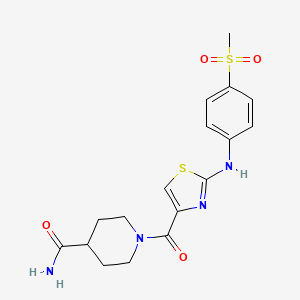
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide” is a chemical compound with a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .
Synthesis Analysis
Thiazoles are synthesized by researchers with variable substituents as target structures . The synthesis of 2,4-disubstituted thiazole derivatives has been reported, and these compounds have been screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents on the thiazole ring . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where the body’s immune system causes pain and swelling in the joints.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal medicines are used to treat fungal infections, which can affect any part of the body including the skin, nails, and internal organs.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill cancer cells. They are often used in chemotherapy to treat various types of cancer.
Mecanismo De Acción
Target of Action
The compound 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSONJJAATRAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)
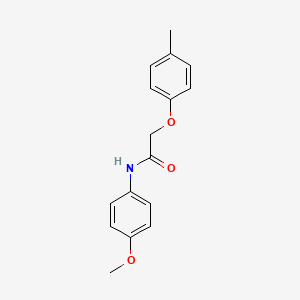
![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)
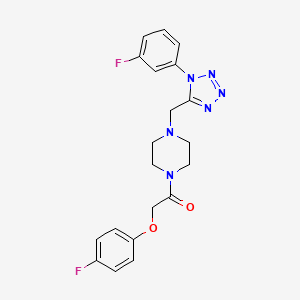

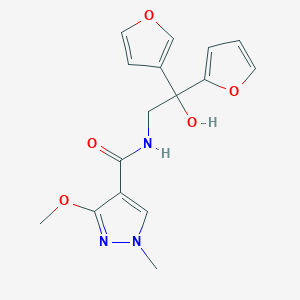
![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)
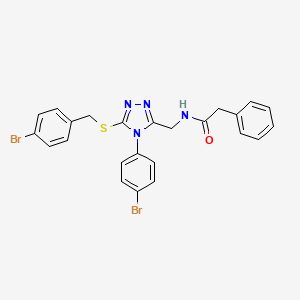
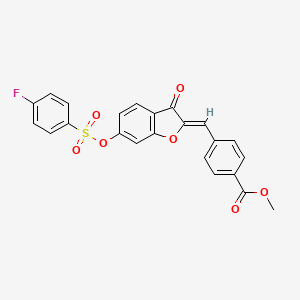
![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)
